molecular formula C7H10ClFN2 B2419441 (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride CAS No. 1391354-08-7

(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B2419441
CAS No.: 1391354-08-7
M. Wt: 176.62
InChI Key: MAERTDMJASEBQD-JEDNCBNOSA-N
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Description

(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated amines. It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluoropyridine.

    Chiral Amine Introduction: The next step involves the introduction of the chiral ethanamine group. This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The ethanamine group can interact with various biological pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Chloropyridin-3-yl)ethanamine hydrochloride
  • (S)-1-(2-Bromopyridin-3-yl)ethanamine hydrochloride
  • (S)-1-(2-Iodopyridin-3-yl)ethanamine hydrochloride

Uniqueness

(S)-1-(2-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

(1S)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAERTDMJASEBQD-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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